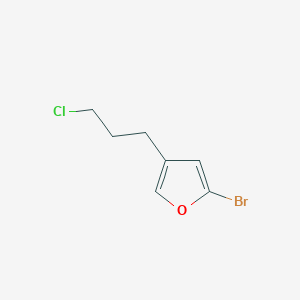
2-Bromo-4-(3-chloropropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-chloropropyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloropropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromo-4-furan with 3-chloropropyl bromide under specific conditions to introduce the chloropropyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-chloropropyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products may include azido-furan or thiol-furan derivatives.
Oxidation: Products may include furanones or other oxygenated furans.
Reduction: Products may include dehalogenated furans or modified furan rings.
Scientific Research Applications
2-Bromo-4-(3-chloropropyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-(3-chloropropyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3-chloropropyl)thiophene: Similar structure but with a sulfur atom instead of oxygen.
2-Bromo-4-(3-chloropropyl)pyrrole: Similar structure but with a nitrogen atom instead of oxygen.
2-Bromo-4-(3-chloropropyl)benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-Bromo-4-(3-chloropropyl)furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its sulfur, nitrogen, or benzene analogs
Properties
Molecular Formula |
C7H8BrClO |
|---|---|
Molecular Weight |
223.49 g/mol |
IUPAC Name |
2-bromo-4-(3-chloropropyl)furan |
InChI |
InChI=1S/C7H8BrClO/c8-7-4-6(5-10-7)2-1-3-9/h4-5H,1-3H2 |
InChI Key |
XEWIWVMTFRLQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CCCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
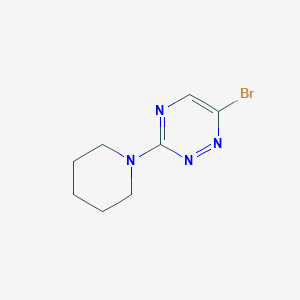
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)



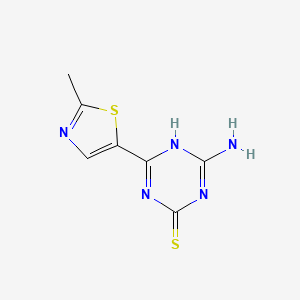
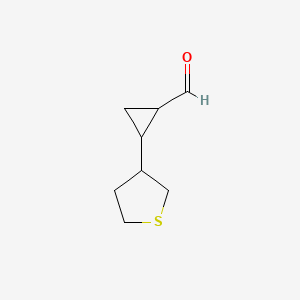
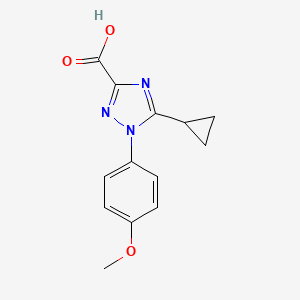

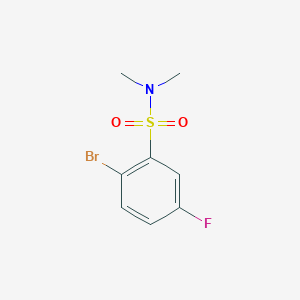
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
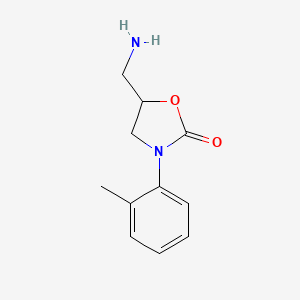
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
